molecular formula C20H21NO2 B4575594 9-[2,2-bis(allyloxy)ethyl]-9H-carbazole

9-[2,2-bis(allyloxy)ethyl]-9H-carbazole

Cat. No.: B4575594
M. Wt: 307.4 g/mol
InChI Key: VCHKUCNOTHQYDC-UHFFFAOYSA-N
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Description

9-[2,2-Bis(allyloxy)ethyl]-9H-carbazole is a functionalized carbazole derivative of high interest in materials science and synthetic chemistry. The carbazole core is a well-established privileged structure in medicinal chemistry and organic electronics, known for its electron-donating capability and rigid, planar conformation . This particular compound features a carbazole core substituted with a di-allyloxy ethyl chain, which provides reactive sites for further polymerization or functionalization via the allyl groups. Researchers can utilize this compound as a key precursor or monomer in the development of advanced organic materials. Its potential applications include serving as a building block for charge-transporting polymers in organic light-emitting diodes (OLEDs) or as a component in photoresist formulations for photolithography, given that structurally similar carbazole-based oxime esters are used as photoinitiators . The allyl ether functionalities make it a promising candidate for creating cross-linked polymer networks, which can enhance thermal stability and mechanical strength in device fabrication. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

9-[2,2-bis(prop-2-enoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-13-22-20(23-14-4-2)15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h3-12,20H,1-2,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHKUCNOTHQYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CN1C2=CC=CC=C2C3=CC=CC=C31)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares 9-[2,2-bis(allyloxy)ethyl]-9H-carbazole with structurally related carbazole derivatives, focusing on substituent effects, reactivity, and applications.

Substituent-Driven Properties

Carbazole derivatives are highly sensitive to substituent modifications. Key comparisons include:

Halogenated Derivatives
  • 9-(3-Bromo-5-chlorophenyl)-9H-carbazole : Dual halogen substitution (Br/Cl) enhances reactivity in cross-coupling reactions and improves biological activity (e.g., anticancer and antimicrobial properties). The electron-withdrawing nature of halogens stabilizes frontier molecular orbitals, making these derivatives suitable for optoelectronic applications .
  • 9-(3-Bromo-4-iodophenyl)-9H-carbazole : The combination of bromine and iodine substituents increases steric bulk and polarizability, improving binding affinity in pharmaceutical targets and luminescent efficiency in OLEDs .
Alkyl/Aryl-Substituted Derivatives
  • 9-(4-Bromophenyl)-3,6-dihexyl-9H-carbazole: Hexyl chains improve solubility in non-polar solvents, while the bromophenyl group enables functionalization via Suzuki coupling. Such derivatives are used in polymerizable monomers for organic electronics .
  • 9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole : The biphenyl group extends π-conjugation, reducing band gaps and enhancing charge transport in thin-film transistors .
Ether/Alkoxy-Substituted Derivatives
  • 9-(5-Bromo-2-methoxyphenyl)-9H-carbazole: Methoxy groups act as electron donors, improving hole-transport properties in OLEDs. Bromine enables further functionalization, balancing reactivity and stability .
  • Allyl groups may also participate in thiol-ene "click" chemistry for post-synthetic modifications .

Comparative Data Table

Compound Name Substituents Key Features Applications References
9-(3-Bromo-5-chlorophenyl)-9H-carbazole Bromo, Chloro High reactivity, bioactivity Pharmaceuticals, OLEDs
9-(5-Bromo-2-methoxyphenyl)-9H-carbazole Bromo, Methoxy Enhanced hole transport, solubility Organic electronics
9-(4-Bromophenyl)-9H-carbazole Bromophenyl Strong luminescence, Suzuki coupling utility Sensors, Polymers
9-Hexyl-3-iodo-9H-carbazole Hexyl, Iodo Improved crystallinity, optoelectronic tuning OLEDs, Solar cells
This compound Bis(allyloxy)ethyl Inferred : Solubility, electron donation Potential : OLEDs, Polymers N/A

Research Findings and Trends

Electronic Properties: Alkoxy and alkyl substituents lower oxidation potentials, facilitating hole injection in OLEDs. For example, methoxy-substituted carbazoles exhibit higher luminous efficiency (>1.5 lm/W) compared to halogenated analogs .

Biological Activity : Halogenated derivatives show enhanced antimicrobial and anticancer properties due to increased electrophilicity and target binding .

Synthetic Flexibility : Bromine and iodine substituents enable cross-coupling reactions (e.g., Suzuki, Ullmann), making these derivatives versatile intermediates .

Q & A

Q. What are the established synthetic routes for 9-[2,2-bis(allyloxy)ethyl]-9H-carbazole, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves functionalizing the carbazole core via alkylation or cross-coupling reactions. For example:

  • Alkylation : Reacting carbazole with 2,2-bis(allyloxy)ethyl halides under basic conditions (e.g., KOH or NaH) in polar aprotic solvents (DMF, THF). Optimization includes controlling stoichiometry and reaction time to minimize byproducts .
  • Ullmann Coupling : For aryl-substituted analogs, copper-catalyzed coupling ensures regioselectivity. Catalyst loading (e.g., CuI/1,10-phenanthroline) and temperature (80–120°C) critically influence yield .
  • Electropolymerization : For device applications, electrochemical methods enable thin-film deposition. Parameters like scan rate and electrolyte composition (e.g., TBAPF6 in CH2Cl2) determine film quality .

Key Data :

MethodYield (%)Purity (%)Reference
Alkylation65–78>95
Ullmann8298

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C = 108.7°) and confirms substituent positions. Data collection with synchrotron radiation improves resolution (e.g., 0.8 Å) .
  • NMR : ¹H and ¹³C NMR identify allyloxy protons (δ 5.8–6.0 ppm) and carbazole aromatic protons (δ 7.2–8.5 ppm). 2D NMR (COSY, HSQC) validates connectivity .
  • FTIR : Peaks at 1650 cm⁻¹ (C=C stretching) and 1100 cm⁻¹ (C–O–C) confirm functional groups .

Q. What are the key photophysical properties of this compound, and how are they measured experimentally?

Methodological Answer:

  • UV-Vis Spectroscopy : Absorption maxima (~350 nm) indicate π→π* transitions. Solvent polarity affects spectral shifts (e.g., 10 nm bathochromic shift in DMF vs. hexane) .
  • Fluorescence Spectroscopy : Quantum yields (Φ) measured via integrating sphere (e.g., Φ = 0.45 in thin films). Lifetime decay analysis distinguishes singlet/triplet states .
  • Phosphorescence : Low-temperature (77 K) measurements in glassy matrixes reveal triplet lifetimes (e.g., 1.37 s for carbazole derivatives with intramolecular hydrogen bonding) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a host material in organic light-emitting diodes (OLEDs)?

Methodological Answer:

  • Device Fabrication : Use vacuum thermal evaporation to deposit the compound as an emissive layer (50–100 nm thickness). Pair with standard hole/electron transport layers (e.g., NPB and TPBi) .
  • Performance Metrics : Measure current efficiency (cd/A) and external quantum efficiency (EQE). Compare with benchmark hosts like CBP (EQE = 15–20%) .
  • Doping Studies : Incorporate phosphorescent dopants (e.g., Ir(ppy)3) at 5–10 wt% to assess Förster energy transfer efficiency via photoluminescence quenching .

Q. What computational chemistry approaches are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • TDDFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV) and excited-state geometries. B3LYP/6-31G(d) basis sets provide accuracy within 0.1 eV of experimental values .
  • Molecular Dynamics (MD) : Simulate aggregation effects in thin films. AMBER force fields model π-π stacking distances (~3.5 Å) .
  • Frontier Orbital Analysis : Identify electron-rich regions (allyloxy groups) for electrophilic attack using Mulliken charges .

Q. How should contradictions in biological activity data for this compound derivatives be analyzed?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare IC50 values of analogs (e.g., bromo- vs. chloro-substituted derivatives). For example, bromine enhances anticancer activity (IC50 = 2.1 µM vs. 8.3 µM for chlorine) .
  • Control Experiments : Test stability under physiological conditions (pH 7.4, 37°C) to rule out decomposition artifacts .
  • Target Binding Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with proteins like tubulin .

Data Contradiction Analysis

Example : Conflicting reports on charge-carrier mobility in OLEDs.

  • Resolution :
    • Compare thin-film morphology (AFM roughness <1 nm vs. >5 nm) .
    • Adjust annealing temperatures (150–200°C) to optimize crystallinity .
    • Validate via space-charge-limited current (SCLC) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-[2,2-bis(allyloxy)ethyl]-9H-carbazole
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9-[2,2-bis(allyloxy)ethyl]-9H-carbazole

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